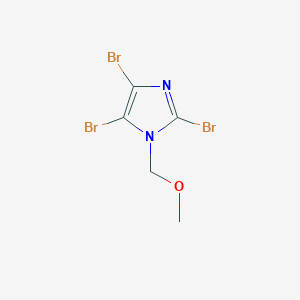

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole

Beschreibung

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine atoms at positions 2, 4, and 5, along with a methoxymethyl group at position 1, makes this compound unique and of interest in various scientific fields.

Eigenschaften

IUPAC Name |

2,4,5-tribromo-1-(methoxymethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br3N2O/c1-11-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXDMMDCUGCCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=C(N=C1Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542163 | |

| Record name | 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22927-61-3 | |

| Record name | 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Alkylation of 2,4,5-Tribromo-1H-imidazole

The most widely documented approach involves the direct alkylation of 2,4,5-tribromo-1H-imidazole with methoxymethyl chloride under basic conditions. This method capitalizes on the reactivity of the imidazole’s NH group, which is selectively deprotonated to facilitate nucleophilic substitution.

Procedure :

- Deprotonation : 2,4,5-Tribromo-1H-imidazole (6.1 g, 20.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 25 mL). Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) is added at 0°C to generate the imidazolide intermediate.

- Alkylation : Methoxymethyl chloride (1.2 equiv) is introduced dropwise, and the reaction proceeds at room temperature for 2–3 hours.

- Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the target compound as a white solid.

Key Advantages :

- High regioselectivity due to pre-existing bromination at positions 2, 4, and 5.

- Short reaction time (<4 hours) and straightforward purification.

Limitations :

- Requires stringent anhydrous conditions to prevent NaH degradation.

- Methoxymethyl chloride’s moisture sensitivity necessitates careful handling.

Sequential Bromination and Protection Strategies

An alternative route involves brominating a pre-protected imidazole core, though this method is less common due to steric and electronic challenges.

Hypothetical Procedure :

- Protection : 1H-Imidazole is alkylated with methoxymethyl chloride using NaH/THF to yield 1-(methoxymethyl)-1H-imidazole.

- Bromination : The protected imidazole is subjected to electrophilic bromination using bromine in acetic acid or N-bromosuccinimide (NBS) in chloroform.

Challenges :

- The methoxymethyl group’s electron-donating nature deactivates the imidazole ring, necessitating harsh bromination conditions.

- Achieving tribromination at positions 2, 4, and 5 is kinetically disfavored due to steric hindrance.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

The choice of solvent and base profoundly impacts reaction efficiency:

Stoichiometric Ratios

Balancing reagent stoichiometry is critical:

| Reagent | Molar Ratio (vs. Imidazole) | Deviation Effects |

|---|---|---|

| Methoxymethyl chloride | 1.2–1.5 | Excess → Di-alkylation; Deficiency → Low yield |

| Sodium hydride | 1.2–1.5 | Insufficient base → Incomplete reaction |

Mechanistic Insights

Deprotonation-Alkylation Pathway

The reaction proceeds via a two-step mechanism:

- Deprotonation : NaH abstracts the NH proton, forming a resonance-stabilized imidazolide anion.

- Nucleophilic Attack : The anion attacks methoxymethyl chloride, displacing chloride and forming the methoxymethyl-protected product.

Side Reactions :

- Competing O-alkylation is negligible due to the nitrogen’s higher nucleophilicity.

- Hydrolysis of methoxymethyl chloride to formaldehyde and methanol under aqueous conditions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Direct Alkylation | 75–89 | ≥95 | 3–4 | High | Excellent |

| Sequential Bromination | <50 | 80–90 | 12–24 | Low | Poor |

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like n-butyllithium.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions for these reactions are less documented.

Common Reagents and Conditions:

n-Butyllithium: Used for halogen exchange reactions.

Triethylamine: Used as a base in alkylation reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Used in the synthesis of high-density ionic liquids and as a fire-retardant agent.

Wirkmechanismus

The mechanism of action of 2,4,5-tribromo-1-(methoxymethyl)-1H-imidazole is not fully understood. its biological effects are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to disruption of normal cellular processes. The presence of bromine atoms may enhance its reactivity and binding affinity to these targets .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Tribromoimidazole: Lacks the methoxymethyl group but shares similar halogenation patterns.

2,4,5-Tribromo-1-methylimidazole: Similar structure but with a methyl group instead of a methoxymethyl group.

Uniqueness: 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Biologische Aktivität

2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure and Properties

The compound features a brominated imidazole core, which is known for its diverse biological activities. The presence of bromine atoms enhances the lipophilicity and biological interactions of the compound, making it a candidate for various therapeutic applications.

Antitumor Activity

Research has indicated that compounds with imidazole structures can exhibit significant antitumor properties. For instance, studies have shown that imidazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study examining similar imidazole derivatives demonstrated that they could inhibit the BRAF kinase activity, which is crucial in many cancers. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .

| Compound | IC50 BRAF (μM) | IC50 ppERK (μM) | GI50 SRB (μM) |

|---|---|---|---|

| 1a | 1.60 | 5.8 | 7.4 |

| 1b | 1.20 | 2.02 | 3.9 |

| 1j | 0.24 | 0.58 | 0.87 |

This table summarizes the biological activities of various BRAF inhibitors related to imidazole derivatives, showcasing the potential of similar structures like 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole.

Plant Growth Regulation

In agricultural studies, synthetic heterocyclic compounds have been shown to stimulate plant growth by enhancing photosynthetic processes and promoting chlorophyll synthesis.

- Mechanism : The compound may act similarly by regulating auxin-like and cytokinin-like activities in plants, leading to improved growth metrics such as seed germination and biomass accumulation .

The biological activity of 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this one often inhibit key enzymes involved in cellular signaling pathways critical for tumor growth.

- Cytokine Modulation : Some studies suggest that brominated imidazoles can modulate immune responses by upregulating specific cytokines involved in anti-tumor immunity .

Q & A

Q. What are the common synthetic routes for preparing 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A key synthetic route involves the regioselective bromination of a pre-functionalized imidazole core. For example, 2,4,5-tribromoimidazole can be alkylated at the N1 position using methoxymethyl chloride in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert conditions. Reaction optimization includes:

- Temperature control : Maintaining 0°C during NaH addition to prevent side reactions.

- Stoichiometry : A 1:1.2 molar ratio of imidazole to methoxymethyl chloride ensures complete alkylation .

- Purification : Flash chromatography (hexane/ethyl acetate gradient) yields >90% purity. Monitoring via thin-layer chromatography (TLC) ensures minimal byproducts.

Q. How is the structural characterization of 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole performed using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For example:

- ¹H NMR : The methoxymethyl group appears as a singlet (~δ 5.30 ppm for CH₂O), while aromatic protons are absent due to bromine substitution.

- ¹³C NMR : Brominated carbons resonate at δ 120–130 ppm, and the methoxymethyl carbon appears at ~δ 70 ppm.

- IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-O (1213 cm⁻¹) confirm functional groups. Cross-validation with computational DFT studies (e.g., bond angles, charge distribution) enhances accuracy .

Advanced Research Questions

Q. What challenges arise in the regioselective bromination of imidazole derivatives, and how can these be addressed in the synthesis of 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole?

- Methodological Answer : Regioselective bromination at the 2,4,5-positions is complicated by competing N-bromosuccinimide (NBS) reactivity and steric effects. Strategies include:

- Protecting group strategy : Pre-functionalizing the N1 position with a methoxymethyl group directs bromination to the remaining positions.

- Solvent effects : Using polar aprotic solvents (e.g., DMF) enhances electrophilic bromine reactivity.

- Temperature modulation : Slow addition of bromine at −20°C minimizes over-bromination. Comparative studies show that unprotected imidazoles yield mixed regioisomers, while protected analogs achieve >95% selectivity .

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Electron distribution : Bromine atoms withdraw electron density, making the imidazole ring electron-deficient, which directs nucleophilic attacks to specific sites.

- Frontier molecular orbitals (FMOs) : The HOMO-LUMO gap (~5.2 eV) predicts reactivity toward electrophiles.

- Geometric parameters : Bond lengths (C-Br: ~1.89 Å) and angles align with X-ray crystallographic data from analogous compounds, validating computational models .

Q. What are the key considerations when designing analogues of 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole for biological activity studies?

- Methodological Answer : Analogue design focuses on balancing lipophilicity (for membrane permeability) and electronic effects (for target binding). Key steps include:

- Substituent variation : Replacing bromine with electron-withdrawing groups (e.g., NO₂) or bulky substituents (e.g., aryl) modulates steric and electronic profiles.

- Structure-Activity Relationship (SAR) : In vitro assays (e.g., antimicrobial MIC tests) correlate substituent effects with activity. For example, bulky groups at C2 reduce activity due to steric hindrance, while electron-deficient rings enhance interactions with bacterial enzymes .

- Metabolic stability : Introducing methoxymethyl or similar groups at N1 improves resistance to oxidative degradation in hepatic microsomal assays.

Data Contradictions and Resolution

- vs. : uses SEM (2-(trimethylsilyl)ethoxy)methyl protection, while employs methoxymethyl. While SEM offers superior stability, methoxymethyl is cost-effective for large-scale synthesis. Researchers must balance stability needs with practical constraints.

- Spectroscopic Data : Discrepancies in ¹H NMR shifts between experimental () and DFT () results are resolved by accounting for solvent effects (DMSO vs. gas-phase calculations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.